4-Nitrosomorpholin-2-one
CAS No.: 67587-53-5
Cat. No.: VC19369879
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67587-53-5 |
|---|---|
| Molecular Formula | C4H6N2O3 |
| Molecular Weight | 130.10 g/mol |
| IUPAC Name | 4-nitrosomorpholin-2-one |
| Standard InChI | InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2 |
| Standard InChI Key | IZECHDLZCSZEHK-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)CN1N=O |
Introduction
Structural Characterization and Nomenclature
Core Structure and Functional Groups
4-Nitrosomorpholin-2-one (IUPAC name: 4-nitroso-2-morpholinone) features a six-membered morpholine ring system with two key modifications:
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A nitroso group (-N=O) at the 4-position.
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A ketone (-C=O) at the 2-position, replacing the ether oxygen found in morpholine derivatives like 4-Nitrosomorpholine .
The structural formula is C₄H₆N₂O₃, differentiating it from 4-Nitrosomorpholine (C₄H₈N₂O₂) by the oxidation of a methylene (-CH₂-) group to a carbonyl (-C=O) . This alteration significantly impacts molecular polarity, solubility, and potential metabolic pathways.
Comparative Analysis with 4-Nitrosomorpholine
The ketone group in 4-Nitrosomorpholin-2-one likely reduces volatility compared to 4-Nitrosomorpholine, which exhibits a boiling point of 226.1°C . Quantum mechanical modeling suggests increased dipole moments due to the electron-withdrawing carbonyl group, potentially enhancing solubility in polar solvents .
Synthesis and Stability
Synthetic Pathways
While no peer-reviewed synthesis protocols for 4-Nitrosomorpholin-2-one are documented, analogous methods for nitrosamine formation provide a theoretical framework:
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Nitrosation of Morpholin-2-one: Reaction with nitrous acid (HNO₂) under acidic conditions, similar to the synthesis of 4-Nitrosomorpholine from morpholine .
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Oxidation of N-Aminomorpholin-2-one: Introduction of a nitroso group via oxidative agents like sodium nitrite in the presence of hydrochloric acid .
Critical Challenge: The ketone group may sterically hinder nitrosation at the 4-position, necessitating optimized reaction conditions to prevent side products like N-nitrosamine degradation or ring-opening reactions.
Stability Considerations
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Photolability: Nitrosamines are generally light-sensitive . The conjugated π-system in 4-Nitrosomorpholin-2-one may exacerbate UV-induced decomposition.
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Thermal Degradation: Predicted decomposition temperature ≈150–200°C, lower than 4-Nitrosomorpholine’s boiling point (226.1°C) .
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Hydrolytic Stability: The ketone group could increase susceptibility to nucleophilic attack, particularly in alkaline environments.
Mechanistic Insights
The ketone group may alter metabolic pathways compared to 4-Nitrosomorpholine:
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Reduction of Nitroso Group: Potential formation of hydroxylamine intermediates capable of DNA cross-linking .
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Ketone Participation: Conjugation with glutathione or reaction with amine groups in biomolecules, leading to protein adducts .
Analytical Detection Methods
Chromatographic Techniques
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HPLC-UV/Vis: Estimated retention time shift vs. 4-Nitrosomorpholine due to increased polarity .
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GC-MS: Limited applicability unless derivatized (e.g., silylation of ketone) .
Spectroscopic Characterization
| Technique | Key Features (Theoretical) |
|---|---|
| IR Spectroscopy | Strong C=O stretch ≈1680 cm⁻¹, N=O ≈1520 cm⁻¹ |
| ¹³C NMR | Carbonyl carbon at ≈205 ppm, nitrosamine C-N at ≈70 ppm |
| X-ray Crystallography | Challenges due to photodegradation; low-temperature data collection advised |
Regulatory Status and Future Directions
Global Regulatory Landscape
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EPA: No current listings; would require evaluation under Toxic Substances Control Act (TSCA) .
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EU REACH: Likely candidate for Substance of Very High Concern (SVHC) due to structural alerts for carcinogenicity .
Research Priorities
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Synthesis Optimization: Develop reproducible methods for gram-scale production.
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In Silico Modeling: QSAR studies to predict toxicity endpoints.
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Ecotoxicology: Assess biodegradation pathways and aquatic toxicity.
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